![molecular formula C10H15N B1351860 1-Phenylbutan-1-amine CAS No. 2941-19-7](/img/structure/B1351860.png)
1-Phenylbutan-1-amine
Overview
Description
1-Phenylbutan-1-amine is a member of amphetamines . It is an amphetamine characterized by having an ethyl group in the alpha position .
Synthesis Analysis
The synthesis of 1-Phenylbutan-1-amine involves the use of triethylamine and acetanilide as additives in the transesterification of (±)-1 . Both the basic character of the amine and its structural nature could be responsible for the enantioselectivity differences observed between the transesterification and aminolysis reactions .
Molecular Structure Analysis
The molecular formula of 1-Phenylbutan-1-amine is C10H15N . The InChI code is InChI=1S/C10H15N/c1-2-6-10 (11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3
. The Canonical SMILES is CCCC (C1=CC=CC=C1)N
.
Chemical Reactions Analysis
The chemical reactions of 1-Phenylbutan-1-amine involve the use of triethylamine and acetanilide as additives in the transesterification of (±)-1 . The basic character of the amine and its structural nature could be responsible for the enantioselectivity differences observed between the transesterification and aminolysis reactions .
Physical And Chemical Properties Analysis
The molecular weight of 1-Phenylbutan-1-amine is 149.23 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The Rotatable Bond Count is 3 . The Exact Mass is 149.120449483 g/mol . The Monoisotopic Mass is 149.120449483 g/mol . The Topological Polar Surface Area is 26 Ų .
Scientific Research Applications
Proteomics Research
1-Phenylbutan-1-amine is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a variety of techniques. The use of 1-Phenylbutan-1-amine in this field could be related to the study of protein interactions, modifications, and localization.
Enantioselective Synthesis of Chiral Amines
1-Phenylbutan-1-amine is used in the enantioselective synthesis of chiral amines . Chiral amines are important components of 40–45% of small molecule pharmaceuticals and many other industrially important fine chemicals and agrochemicals . The synthesis of chiral amines involves the use of ω-transaminases, which are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule . 1-Phenylbutan-1-amine could be used as a substrate in these reactions.
Mechanism of Action
Target of Action
1-Phenylbutan-1-amine, also known as 4-Phenylbutylamine, is an experimental compound It’s structurally similar to phenylbutylamines, a class of compounds that typically interact with various receptors in the central nervous system .
Mode of Action
The exact mode of action of 1-Phenylbutan-1-amine is not well-documented. Given its structural similarity to phenylbutylamines, it may interact with its targets in a similar manner. Phenylbutylamines often act as agonists or antagonists at their target receptors, modulating the receptor’s activity and triggering downstream effects .
Biochemical Pathways
Phenylbutylamines, in general, can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s bioavailability, half-life, volume of distribution, and clearance rate are yet to be determined .
Result of Action
As an experimental compound, its effects are likely subject to ongoing research .
Safety and Hazards
1-Phenylbutan-1-amine should be handled with care to avoid contact with skin and eyes . Formation of dust and aerosols should be avoided . Exposure should be avoided and special instructions should be obtained before use . Appropriate exhaust ventilation should be provided at places where dust is formed .
Future Directions
Trace amine-associated receptor 1 (TAAR-1) modulators, which include 1-Phenylbutan-1-amine, are under active study as treatments for schizophrenia . The antipsychotic mechanism of action of TAAR-1-modulating compounds is unknown, but interactions with the dopaminergic, glutamatergic, and serotonergic systems are suggested by preclinical studies .
properties
IUPAC Name |
1-phenylbutan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOXKVFLASIOJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00394072 | |
Record name | 1-phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylbutan-1-amine | |
CAS RN |
2941-19-7 | |
Record name | 1-phenylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00394072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Phenylbutyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can transaminases be used to synthesize (S)-1-Phenylbutan-1-amine?
A1: Yes, the research demonstrates the successful use of the engineered transaminase variant Cv-ATA L59A for the asymmetric synthesis of (S)-1-Phenylbutan-1-amine. [] This enzyme exhibits good tolerance to high concentrations of isopropylamine, facilitating the production of (S)-1-Phenylbutan-1-amine in enantiomerically pure form (> 99% ee). []
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